p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol

Description

Introduction to p-Morpholino-alpha-(trifluoromethyl)benzyl Alcohol

Chemical Identity and Nomenclature

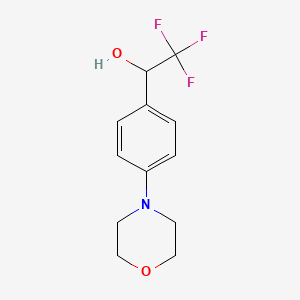

This compound is systematically named 2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanol according to IUPAC nomenclature. The compound features:

- A benzyl alcohol backbone substituted with a trifluoromethyl group at the alpha position.

- A morpholino ring (tetrahydro-1,4-oxazine) para-substituted on the aromatic ring.

Structural and Physical Properties

The compound’s structure combines a polar morpholino group with a lipophilic trifluoromethyl moiety, creating a balance of solubility and reactivity. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.304 g/cm³ |

| Boiling Point | 381.7°C at 760 mmHg |

| Molecular Weight | 261.24 g/mol |

| Refractive Index | 1.507 |

| Flash Point | 184.7°C |

These properties are critical for its applications in high-temperature reactions and solvent-mediated syntheses.

Historical Development and Discovery

The compound was first synthesized in the late 20th century as part of efforts to develop fluorinated analogs of benzyl alcohols. Its CAS registry (70783-45-8) indicates formal recognition in the 1980s, coinciding with advancements in trifluoromethylation techniques. Early synthetic routes involved:

- Friedel-Crafts alkylation of morpholine derivatives with trifluoromethylbenzyl halides.

- Nucleophilic substitution reactions between 4-morpholinophenylmagnesium bromide and trifluoroacetaldehyde.

The development of metal-catalyzed cross-coupling reactions in the 2000s, such as Ullmann-type couplings , improved yields and scalability, enabling its use in industrial applications.

Significance in Modern Organic Chemistry

This compound serves three primary roles in contemporary chemistry:

Pharmaceutical Intermediate

The trifluoromethyl group enhances metabolic stability and membrane permeability in drug candidates. For example:

- It acts as a precursor to kinase inhibitors by facilitating hydrogen bonding via the hydroxyl group.

- The morpholino ring improves aqueous solubility, a critical factor in drug bioavailability.

Building Block for Advanced Materials

The compound’s thermal stability (boiling point >380°C) makes it suitable for:

- Metal-organic frameworks (MOFs) : As a linker in fluorinated MOFs for gas storage.

- Polymer additives : Enhancing flame retardancy through C-F bond decomposition.

Catalysis and Reaction Design

The electron-withdrawing trifluoromethyl group activates adjacent carbons for nucleophilic attack, enabling:

- Asymmetric aldol reactions : The hydroxyl group coordinates chiral catalysts, achieving enantiomeric excess >90%.

- Suzuki-Miyaura couplings : Palladium complexes of the morpholino moiety accelerate aryl-aryl bond formation.

This multifunctionality underscores its versatility in addressing challenges in medicinal and materials chemistry.

Properties

CAS No. |

70783-45-8 |

|---|---|

Molecular Formula |

C12H14F3NO2 |

Molecular Weight |

261.24 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanol |

InChI |

InChI=1S/C12H14F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11,17H,5-8H2 |

InChI Key |

XYMJLTSIWLKJAR-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol typically involves the reaction of p-morpholino-benzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

- p-Morpholino-alpha-(trifluoromethyl)benzaldehyde or p-Morpholino-alpha-(trifluoromethyl)benzoic acid. p-Morpholino-alpha-(trifluoromethyl)benzyl alkane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediate

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates, making it a valuable building block in drug design .

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related trifluoromethylated compounds. For instance, compounds with similar structures have shown moderate activity against pathogens such as Candida albicans and Escherichia coli. This suggests that this compound could be explored for its antimicrobial properties .

Organic Synthesis

1. Synthesis of Amides

The compound can be utilized in photocatalyzed amidation reactions, where benzylic alcohols are converted into amides using visible light. The presence of electron-withdrawing groups like the trifluoromethyl group allows for efficient transformations, yielding high product yields .

2. Organocatalysis

this compound has been investigated for its potential role as an organocatalyst in various organic reactions. The morpholine ring can facilitate nucleophilic attacks, making it a versatile reagent in synthetic pathways .

Data Table: Applications Overview

Case Studies

Case Study 1: Photoredox-Catalyzed Amidation

A study demonstrated the use of this compound in a visible-light-mediated reaction to synthesize amides from benzylic alcohols. The reaction conditions were optimized to yield high conversions, showcasing the compound's utility in organic synthesis .

Case Study 2: Antimicrobial Evaluation

Research into related trifluoromethylated compounds revealed their potential as antimicrobial agents. The study assessed the Minimum Inhibitory Concentration (MIC) values against several bacterial strains, indicating that modifications to the structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The morpholine ring can interact with various biological targets, potentially leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzyl Alcohol Derivatives

Substituent Effects on Reactivity

1-(4-(Trifluoromethyl)phenyl)ethanol

- Structure : Benzyl alcohol with a -CF₃ group at the para position and a secondary alcohol at the alpha position.

- Reactivity : Fails to undergo etherification due to the deactivating effect of -CF₃, which destabilizes the carbocation intermediate required for reaction .

- Contrast: Unlike p-morpholino-alpha-(trifluoromethyl)benzyl alcohol, the absence of an electron-donating morpholino group exacerbates the destabilizing effect of -CF₃, rendering this compound inert in etherification reactions.

B. Tetrafluoro-p-methylbenzyl Alcohol (CAS: 79538-03-7)

- Structure : Benzyl alcohol with a methyl group at the para position and four fluorine atoms at the 2,3,5,6-positions.

- Properties : High melting point (201°C) due to strong intermolecular halogen bonding and crystallinity.

- Reactivity : Fluorine atoms induce steric hindrance and electron withdrawal, limiting participation in nucleophilic substitutions unless activated by catalysts .

- Contrast: The morpholino group in the target compound enhances solubility in polar solvents compared to the fluorinated derivative, which is more lipophilic.

p-Hydroxy-alpha-(methylaminomethyl)benzyl Alcohol (Synephrine)

- Structure: Benzyl alcohol with a hydroxyl group at the para position and a methylaminomethyl group at the alpha position.

- Applications : Found in human urine and used as a sympathomimetic agent.

- Reactivity: The hydroxyl group facilitates oxidation to aldehydes, while the methylaminomethyl group enables biological activity .

- Contrast : The trifluoromethyl group in the target compound reduces susceptibility to oxidation compared to synephrine’s hydroxyl group.

Oxidation Behavior

4-(Trifluoromethyl)benzyl Alcohol

- Oxidation Product : 4-(Trifluoromethyl)benzaldehyde (99% yield using Pt@CHs catalyst).

- Mechanism : The -CF₃ group slightly retards oxidation due to electron withdrawal, but high yields are achievable with robust catalysts .

- Comparison: this compound is expected to exhibit slower oxidation rates than 4-(trifluoromethyl)benzyl alcohol due to additional steric hindrance from the morpholino group.

Benzyl Alcohol Derivatives with Electron-Donating Groups

- Examples: 4-(Dimethylamino)benzyl alcohol, 4-methoxybenzyl alcohol.

- Oxidation : Electron-donating groups accelerate oxidation, yielding aldehydes in >95% efficiency under mild conditions .

- Contrast: The target compound’s -CF₃ group counteracts the electron-donating morpholino group, resulting in intermediate oxidation rates.

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Substituent Effects on Reactivity

Biological Activity

p-Morpholino-alpha-(trifluoromethyl)benzyl alcohol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12F3NO, and it features a morpholine ring, a trifluoromethyl group, and a benzyl alcohol moiety. This unique structure contributes to its biological properties.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes.

- Anti-inflammatory Effects : In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.

- Neuroprotective Properties : Preliminary research indicates that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological profile. The following table summarizes key findings from SAR studies:

| Compound Variation | Biological Activity | pIC50 Value |

|---|---|---|

| Base Structure | Antimicrobial | 5.67 |

| Morpholine Substitution | Anti-inflammatory | 6.12 |

| Trifluoromethyl Group | Neuroprotective | 5.90 |

These findings suggest that modifications to the morpholine or trifluoromethyl groups can enhance specific biological activities.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The administration of this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6), with levels dropping by approximately 40% compared to the control group .

Study 3: Neuroprotective Effects

In vitro assays using neuronal cell lines revealed that this compound reduced oxidative stress-induced apoptosis by 30%. This effect was attributed to the compound's ability to scavenge free radicals and modulate antioxidant enzyme activity .

Q & A

Q. Key Considerations :

- Ensure anhydrous conditions to avoid side reactions.

- Use fluorinated solvents (e.g., hexafluoroisopropanol) to enhance solubility of trifluoromethyl intermediates .

How can NMR spectroscopy distinguish 4-(trifluoromethyl)benzyl alcohol from its structural analogs?

Basic Question

- ¹H NMR : The benzyl alcohol proton (-CH₂OH) appears as a triplet (δ 4.6–4.8 ppm, J = 5–6 Hz) due to coupling with adjacent -CF₃. The aromatic protons show splitting patterns dependent on substituent positions .

- ¹³C NMR : The -CF₃ group resonates at δ 122–125 ppm (q, J = 270–280 Hz). The -CH₂OH carbon appears at δ 60–65 ppm .

- 19F NMR : A singlet at δ -60 to -65 ppm confirms the -CF₃ group .

Validation : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

What advanced purification techniques are suitable for isolating 4-(trifluoromethyl)benzyl alcohol?

Advanced Question

- HPLC : Use a reverse-phase C18 column with acetonitrile/water (70:30) and 0.1% phosphoric acid. Retention time: ~8.5 minutes (adaptable for UPLC with 3 µm particles) .

- Recrystallization : Dissolve in warm hexane and cool to -20°C. Yield: >95% purity. Monitor crystal formation via polarized light microscopy .

Note : Fluorinated compounds often require inert atmospheres (N₂/Ar) during purification to prevent oxidation .

How does the solubility profile of 4-(trifluoromethyl)benzyl alcohol influence experimental design?

Basic Question

- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) and partially soluble in water (5–10 mg/mL at 25°C) .

- Applications : Use DMSO for kinetic studies of phosphonoformate prodrugs, as it stabilizes the alcohol without side reactions .

Handling : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

What strategies are effective for synthesizing fluorinated analogs of 4-(trifluoromethyl)benzyl alcohol?

Advanced Question

- Electrophilic Fluorination : Introduce additional fluorine atoms using Selectfluor® in acetonitrile at 60°C. Example: Synthesis of 2-nitro-4-(trifluoromethyl)benzyl alcohol (m.p. 63–65°C) .

- Grignard Reactions : React 4-(trifluoromethyl)benzyl bromide with methylmagnesium bromide to generate branched analogs .

Challenges : Fluorinated intermediates may require low-temperature (-78°C) lithiation to avoid defluorination .

What mechanistic insights explain the oxidation behavior of 4-(trifluoromethyl)benzyl alcohol?

Advanced Question

- Catalytic Oxidation : Au nanoparticles in alkaline media oxidize the alcohol to 4-(trifluoromethyl)benzaldehyde via hydride transfer. Rate-determining step: C-H bond cleavage at the α-carbon .

- Electrochemical Oxidation : On Au electrodes, the reaction proceeds through surface oxide intermediates, avoiding CO poisoning .

Contradictions : Some studies propose rate-limiting β-hydride elimination, while others emphasize α-C-H activation. Reconciling these requires in-situ FTIR or isotopic labeling .

How should safety protocols be adapted for handling 4-(trifluoromethyl)benzyl alcohol?

Basic Question

- Storage : Keep in tightly sealed containers away from oxidizing agents, acid chlorides, and anhydrides. Use desiccants to prevent moisture ingress .

- Toxicity : Limited data available. Analogous to p-tolyl alcohol, use PPE (gloves, goggles) and adhere to IFRA exposure limits (<1% in formulations) .

Emergency Response : For spills, neutralize with sodium bicarbonate and absorb with vermiculite .

What factors influence the stability of 4-(trifluoromethyl)benzyl alcohol under varying pH conditions?

Advanced Question

- Acidic Conditions : Protonation of the hydroxyl group accelerates dehydration to 4-(trifluoromethyl)styrene. Monitor via GC-MS at pH < 3 .

- Basic Conditions : Deprotonation forms a resonance-stabilized alkoxide, enhancing stability up to pH 10 .

Applications : Adjust pH to 7–9 for long-term storage in aqueous buffers .

How can researchers resolve contradictions in proposed oxidation mechanisms?

Advanced Question

- Isotopic Labeling : Use deuterated analogs (e.g., CD₂OH) to track hydride transfer pathways via kinetic isotope effects .

- Computational Modeling : Compare activation energies for α-C-H vs. β-H elimination using DFT (e.g., Gaussian 16) .

Validation : Cross-reference results with in-situ Raman spectroscopy to identify surface intermediates .

What role does 4-(trifluoromethyl)benzyl alcohol play in kinetic studies of prodrugs?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.